molecular formula C30H30N10O8 B12408885 L2H2-6Otd

L2H2-6Otd

Cat. No.: B12408885
M. Wt: 658.6 g/mol
InChI Key: DUCRIXKXJZZDHT-HOTGVXAUSA-N
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Description

L2H2-6Otd is a macrocyclic hexaoxazole compound designed as a G-quadruplex ligand. G-quadruplexes are higher-order DNA structures formed in guanine-rich regions and play significant roles in various biological processes. This compound has been studied for its ability to stabilize these structures, particularly in telomeric DNA, which is crucial for maintaining chromosome integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L2H2-6Otd involves the formation of a macrocyclic ring system with hexaoxazole units. The process typically starts with the preparation of trioxazole intermediates, which are then cyclized to form the macrocyclic structure. For example, trioxazole 6 can be converted to a carboxylic acid intermediate using lithium hydroxide in a tetrahydrofuran-water mixture, followed by acidification with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process would include steps such as large-scale cyclization reactions, purification through chromatography, and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

L2H2-6Otd primarily undergoes interactions with DNA structures, particularly G-quadruplexes. It can induce and stabilize various G-quadruplex topologies, such as anti-parallel and hybrid-type structures .

Common Reagents and Conditions

The stabilization of G-quadruplexes by this compound typically occurs in the presence of monovalent cations like potassium or sodium, which are essential for the formation of G-quadruplex structures. The compound’s interaction with DNA can be studied using techniques like circular dichroism spectroscopy and electrophoresis mobility shift assays .

Major Products Formed

The primary product of this compound’s interaction with DNA is the stabilized G-quadruplex structure. This stabilization can inhibit the activity of telomerase, an enzyme that extends telomeric DNA, thereby potentially limiting the proliferation of cancer cells .

Scientific Research Applications

L2H2-6Otd has several applications in scientific research:

Mechanism of Action

L2H2-6Otd exerts its effects by binding to G-quadruplex structures in DNA. The macrocyclic hexaoxazole ring system interacts with the planar G-quartets through π-π stacking interactions, while the side chains provide additional stabilization through electrostatic interactions with the DNA phosphate backbone. This binding stabilizes the G-quadruplex structure, preventing the binding and activity of telomerase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L2H2-6Otd is unique due to its specific macrocyclic hexaoxazole structure, which provides high selectivity and potency in stabilizing G-quadruplexes. Its ability to induce distinct G-quadruplex topologies, such as anti-parallel and hybrid forms, sets it apart from other G-quadruplex ligands .

Properties

Molecular Formula

C30H30N10O8

Molecular Weight

658.6 g/mol

IUPAC Name

(12S,27S)-12,27-bis(4-aminobutyl)-3,7,14,18,22,29-hexaoxa-11,26,31,32,33,34,35,36-octazaheptacyclo[26.2.1.12,5.16,9.113,16.117,20.121,24]hexatriaconta-1(30),2(36),4,6(35),8,13(34),15,17(33),19,21(32),23,28(31)-dodecaene-10,25-dione

InChI

InChI=1S/C30H30N10O8/c31-7-3-1-5-15-25-37-21(11-45-25)29-39-20(13-47-29)28-36-18(10-44-28)24(42)34-16(6-2-4-8-32)26-38-22(12-46-26)30-40-19(14-48-30)27-35-17(9-43-27)23(41)33-15/h9-16H,1-8,31-32H2,(H,33,41)(H,34,42)/t15-,16-/m0/s1

InChI Key

DUCRIXKXJZZDHT-HOTGVXAUSA-N

Isomeric SMILES

C1=C2C3=NC(=CO3)C4=NC(=CO4)C(=O)N[C@H](C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C(=O)N[C@H](C(=N2)O1)CCCCN)CCCCN

Canonical SMILES

C1=C2C3=NC(=CO3)C4=NC(=CO4)C(=O)NC(C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C(=O)NC(C(=N2)O1)CCCCN)CCCCN

Origin of Product

United States

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